molecular formula C14H14F3NO2 B14204202 Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- CAS No. 828938-84-7

Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)-

Cat. No.: B14204202
CAS No.: 828938-84-7
M. Wt: 285.26 g/mol
InChI Key: KCPAWANZSYWOQJ-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The compound’s unique structure, featuring a quinoline core with various functional groups, makes it a valuable subject of study for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- typically involves multi-step organic reactions. One common method includes the acylation of a quinoline derivative with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a catalyst like aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and catalysts is also explored to minimize environmental impact. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and ultrasound irradiation are sometimes employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature also influences its reactivity and interaction with molecular targets, making it distinct from other quinoline derivatives .

Properties

CAS No.

828938-84-7

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methoxy-2,2-dimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C14H14F3NO2/c1-13(2)7-6-9-8-10(20-3)4-5-11(9)18(13)12(19)14(15,16)17/h4-8H,1-3H3

InChI Key

KCPAWANZSYWOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)OC)C

Origin of Product

United States

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